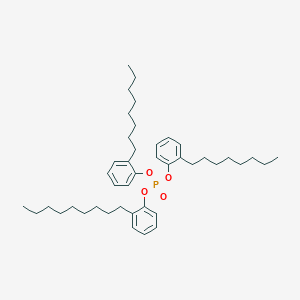
2-Nonylphenyl bis(2-octylphenyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nonylphenyl bis(2-octylphenyl) phosphate is a chemical compound known for its unique structure and properties. It is composed of a phosphate group bonded to two octylphenyl groups and one nonylphenyl group. This compound is often used in various industrial applications due to its stability and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonylphenyl bis(2-octylphenyl) phosphate typically involves the reaction of nonylphenol and octylphenol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Nonylphenol} + \text{Octylphenol} + \text{Phosphorus Oxychloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions, such as temperature, pressure, and the molar ratios of reactants, are optimized to maximize yield and purity. The product is then purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-Nonylphenyl bis(2-octylphenyl) phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or other lower oxidation state phosphorus compounds.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as nitric acid or sulfuric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Higher oxidation state phosphates.
Reduction: Phosphites or other reduced phosphorus compounds.
Substitution: Nitrated or sulfonated derivatives of the aromatic rings.
Scientific Research Applications
2-Nonylphenyl bis(2-octylphenyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential effects on biological systems and as a component in biochemical assays.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized as an additive in lubricants, plasticizers, and flame retardants due to its stability and effectiveness.
Mechanism of Action
The mechanism of action of 2-Nonylphenyl bis(2-octylphenyl) phosphate involves its interaction with molecular targets through its phosphate group. The compound can form complexes with metal ions, which can influence various biochemical pathways. Additionally, its aromatic rings can participate in π-π interactions with other aromatic compounds, affecting their behavior in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Nonylphenyl bis(2-octylphenyl) phosphite
- Tris(2-nonylphenyl) phosphite
- 2-Octylphenyl bis(2-nonylphenyl) phosphate
Uniqueness
2-Nonylphenyl bis(2-octylphenyl) phosphate is unique due to its specific combination of nonylphenyl and octylphenyl groups, which confer distinct physical and chemical properties. Compared to similar compounds, it offers enhanced stability and effectiveness in various applications, making it a valuable compound in both research and industry.
Properties
CAS No. |
182897-31-0 |
|---|---|
Molecular Formula |
C43H65O4P |
Molecular Weight |
676.9 g/mol |
IUPAC Name |
(2-nonylphenyl) bis(2-octylphenyl) phosphate |
InChI |
InChI=1S/C43H65O4P/c1-4-7-10-13-16-19-22-31-40-34-25-28-37-43(40)47-48(44,45-41-35-26-23-32-38(41)29-20-17-14-11-8-5-2)46-42-36-27-24-33-39(42)30-21-18-15-12-9-6-3/h23-28,32-37H,4-22,29-31H2,1-3H3 |
InChI Key |
SRQJDCOSAWBNAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2CCCCCCCC)OC3=CC=CC=C3CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,5-Di-tert-butylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14265061.png)
![4-[(2-Hydrazinyl-2-oxoethyl)amino]benzohydrazide](/img/structure/B14265068.png)

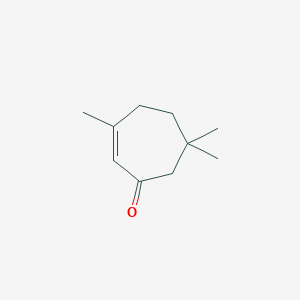
![{Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid](/img/structure/B14265084.png)
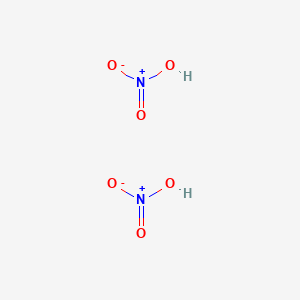
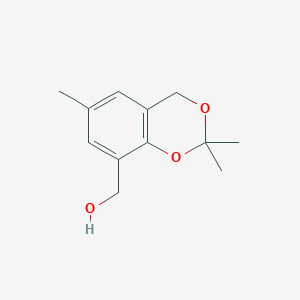
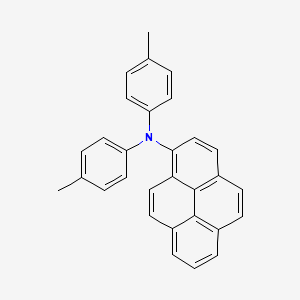

![4-[(Anthracen-9-YL)methyl]pyridine](/img/structure/B14265119.png)
![2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)-](/img/structure/B14265124.png)

![1,1'-{[1-(Hex-1-yn-1-yl)cyclopropane-1,2-diyl]disulfonyl}dibenzene](/img/structure/B14265140.png)
![4-(6-Pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine](/img/structure/B14265141.png)
